molecular formula C10H6ClF3N2O B2910903 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide CAS No. 1798751-33-3

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide

Cat. No. B2910903
CAS RN: 1798751-33-3
M. Wt: 262.62
InChI Key: YPIWTGZBYFBZDS-UHFFFAOYSA-N
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Description

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide, also known as CTB, is a chemical compound that has gained attention in scientific research due to its unique properties. This compound has been synthesized using various methods and has potential applications in the field of medicine and biotechnology.

Scientific Research Applications

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has potential applications in scientific research. It has been used as a fluorescent probe to study the interaction between proteins and nucleic acids. 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has also been used as a labeling agent to study the localization and trafficking of proteins in cells. In addition, 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has been used as a ligand to study the binding affinity of proteins to small molecules.

Mechanism of Action

The mechanism of action of 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide is not fully understood. However, it is believed that 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide interacts with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. This interaction can lead to changes in the conformation and function of proteins and nucleic acids.
Biochemical and Physiological Effects:
3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has been shown to have biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes and to induce apoptosis in cancer cells. 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has also been shown to have anti-inflammatory and anti-oxidant properties.

Advantages and Limitations for Lab Experiments

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has several advantages for lab experiments. It is a fluorescent probe that can be used to study the interaction between proteins and nucleic acids. 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide is also a labeling agent that can be used to study the localization and trafficking of proteins in cells. However, 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has some limitations. It is toxic to cells at high concentrations and it may interact with other molecules in the cell, leading to non-specific binding.

Future Directions

There are several future directions for the research of 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide. One direction is to study the interaction between 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide and specific proteins and nucleic acids. This can lead to the discovery of new drug targets and the development of new therapies. Another direction is to study the pharmacokinetics and pharmacodynamics of 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide in vivo. This can lead to the development of new drugs for the treatment of various diseases. Finally, the development of new synthesis methods for 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide can lead to the production of more efficient and cost-effective methods for its use in scientific research.
Conclusion:
In conclusion, 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide is a chemical compound that has potential applications in scientific research. It has been synthesized using various methods and has been shown to have biochemical and physiological effects. 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide has advantages and limitations for lab experiments, and there are several future directions for its research. The study of 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide can lead to the discovery of new drug targets and the development of new therapies for various diseases.

Synthesis Methods

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction between 3-chloro-5-(trifluoromethyl)benzoic acid and cyanomethylamine hydrochloride. This reaction is carried out in the presence of a base such as triethylamine and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is purified using column chromatography to obtain pure 3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide.

properties

IUPAC Name

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-8-4-6(9(17)16-2-1-15)3-7(5-8)10(12,13)14/h3-5H,2H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPIWTGZBYFBZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)Cl)C(=O)NCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(cyanomethyl)-5-(trifluoromethyl)benzamide

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